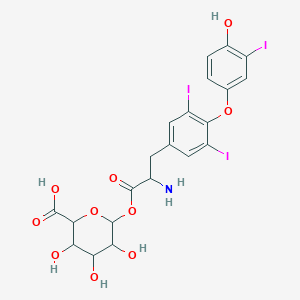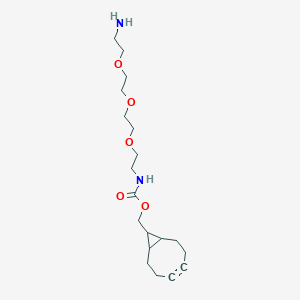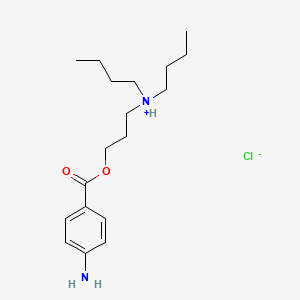![molecular formula C25H25N8Na2O8PS B12295440 Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)
Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfato de disodio;[3-[5-[2-[[1-(1-metilpirazol-3-il)sulfonilpiperidin-3-il]amino]pirimidin-4-il]imidazo[2,1-b][1,3]oxazol-6-il]fenoxi]metil es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples anillos heterocíclicos y grupos funcionales, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fosfato de disodio;[3-[5-[2-[[1-(1-metilpirazol-3-il)sulfonilpiperidin-3-il]amino]pirimidin-4-il]imidazo[2,1-b][1,3]oxazol-6-il]fenoxi]metil implica varios pasos:
Formación del anillo Imidazo[2,1-b][1,3]oxazol: Este paso generalmente involucra la ciclización de precursores apropiados en condiciones ácidas o básicas.
Unión del grupo Pirimidin-4-il: Esto se logra a través de una reacción de sustitución nucleofílica, donde el anillo de pirimidina se introduce en el núcleo de imidazo[2,1-b][1,3]oxazol.
Introducción del grupo Piperidin-3-il: Este paso involucra la formación de un enlace sulfonamida entre la piperidina y el anillo de pirazol.
Fosforilación final:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas de purificación rigurosas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre y nitrógeno.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de imidazo[2,1-b][1,3]oxazol y el anillo de pirimidina.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes, especialmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como halógenos, agentes alquilantes y agentes sulfonantes se emplean con frecuencia.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, el Fosfato de disodio;[3-[5-[2-[[1-(1-metilpirazol-3-il)sulfonilpiperidin-3-il]amino]pirimidin-4-il]imidazo[2,1-b][1,3]oxazol-6-il]fenoxi]metil se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y mecanismos químicos.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como sonda bioquímica. Su capacidad para interactuar con varios objetivos biológicos lo hace útil para investigar vías y mecanismos celulares.
Medicina
En medicina, el Fosfato de disodio;[3-[5-[2-[[1-(1-metilpirazol-3-il)sulfonilpiperidin-3-il]amino]pirimidin-4-il]imidazo[2,1-b][1,3]oxazol-6-il]fenoxi]metil se está explorando por su potencial terapéutico. Ha demostrado ser prometedor en estudios preclínicos como agente antiinflamatorio y anticancerígeno.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos químicos. Su estabilidad y reactividad lo hacen adecuado para una amplia gama de aplicaciones.
Mecanismo De Acción
El mecanismo de acción del Fosfato de disodio;[3-[5-[2-[[1-(1-metilpirazol-3-il)sulfonilpiperidin-3-il]amino]pirimidin-4-il]imidazo[2,1-b][1,3]oxazol-6-il]fenoxi]metil implica su interacción con objetivos moleculares específicos. Estos objetivos incluyen enzimas y receptores involucrados en vías biológicas clave. La estructura del compuesto le permite unirse con alta afinidad a estos objetivos, modulando su actividad y provocando varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Sulfato de disodio;[3-[5-[2-[[1-(1-metilpirazol-3-il)sulfonilpiperidin-3-il]amino]pirimidin-4-il]imidazo[2,1-b][1,3]oxazol-6-il]fenoxi]metil
- Cloruro de disodio;[3-[5-[2-[[1-(1-metilpirazol-3-il)sulfonilpiperidin-3-il]amino]pirimidin-4-il]imidazo[2,1-b][1,3]oxazol-6-il]fenoxi]metil
Singularidad
Lo que distingue al Fosfato de disodio;[3-[5-[2-[[1-(1-metilpirazol-3-il)sulfonilpiperidin-3-il]amino]pirimidin-4-il]imidazo[2,1-b][1,3]oxazol-6-il]fenoxi]metil de compuestos similares es su combinación específica de grupos funcionales y anillos heterocíclicos. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C25H25N8Na2O8PS |
|---|---|
Peso molecular |
674.5 g/mol |
Nombre IUPAC |
disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate |
InChI |
InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2 |
Clave InChI |
HXINDCTZKGGRDE-UHFFFAOYSA-L |
SMILES canónico |
CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)


![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)



![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
